Cyperolone

Description

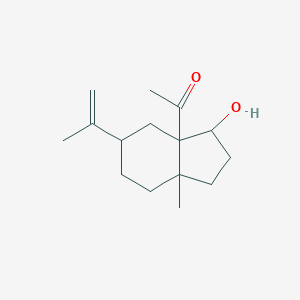

Structure

3D Structure

Properties

CAS No. |

13741-46-3 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

1-[(3S,3aR,5R,7aS)-3-hydroxy-7a-methyl-5-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-3a-yl]ethanone |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-5-7-14(4)8-6-13(17)15(14,9-12)11(3)16/h12-13,17H,1,5-9H2,2-4H3/t12-,13+,14+,15+/m1/s1 |

InChI Key |

YALFFHSIVPCNLF-QPSCCSFWSA-N |

SMILES |

CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2(CC[C@@H]([C@]2(C1)C(=O)C)O)C |

Canonical SMILES |

CC(=C)C1CCC2(CCC(C2(C1)C(=O)C)O)C |

melting_point |

41-42°C |

physical_description |

Solid |

Synonyms |

cyperolone |

Origin of Product |

United States |

Natural Occurrence and Isolation from Botanical Sources

Primary Plant Sources

The principal botanical source of Cyperolone is Cyperus rotundus L., a perennial plant belonging to the Cyperaceae family. rsc.orgnih.govlupinepublishers.com Commonly known as purple nutsedge or nutgrass, this plant is recognized for its rich composition of secondary metabolites, particularly within its rhizomes and tubers. rsc.orgnih.gov Research has consistently identified this compound as one of the chemical constituents of Cyperus rotundus. rsc.orglupinepublishers.comtaylorandfrancis.com It is considered one of the known sesquiterpenes isolated from this plant species. rsc.org

Table 1: Primary Botanical Source of this compound

| Plant Species | Family | Plant Part Containing this compound |

| Cyperus rotundus L. | Cyperaceae | Rhizomes/Tubers |

Geographical Distribution of this compound-Containing Plant Species

Cyperus rotundus, the primary source of this compound, is a cosmopolitan weed with a wide geographical distribution across tropical, subtropical, and temperate regions of the world. rsc.orgwikipedia.orgresearchgate.net Native to the Old World tropics and subtropics, it has become naturalized and is considered an invasive weed in many countries. kew.orgplantwiseplusknowledgebank.org

Its distribution spans across:

Asia: It is found in countries such as China, Japan, Korea, India, Indonesia, Malaysia, Thailand, Vietnam, and the Philippines. researchgate.netlucidcentral.org

Africa: The plant is widespread across the continent. kew.orgplantwiseplusknowledgebank.org

Europe: Its presence is noted in southern and central Europe. wikipedia.org

The Americas: It occurs in the United States, from Florida to New York and west to California, as well as in South America. wikipedia.orgresearchgate.net

Australia and the Pacific Islands: The species is also found in this region. researchgate.netlucidcentral.org

This extensive distribution makes the primary plant source for this compound readily available in numerous global locations.

Extraction and Isolation Methodologies from Plant Materials

The isolation of this compound from its botanical source, primarily the rhizomes of Cyperus rotundus, involves a multi-step process that includes initial extraction followed by purification.

Solvent extraction is a fundamental step in isolating this compound. This process involves using various organic solvents to separate the desired chemical constituents from the solid plant material. The choice of solvent is crucial and depends on the polarity of the target compounds. For the extraction of compounds from Cyperus rotundus, including sesquiterpenes like this compound, various solvents are employed.

Commonly used techniques include:

Maceration: The powdered plant material is soaked in a solvent (such as methanol (B129727) or ethanol) for an extended period, allowing the soluble compounds to dissolve. pedigogy.comnih.govtnau.ac.in

Soxhlet Extraction: This is a continuous extraction method where the plant material is repeatedly washed with a distilled solvent, which is an efficient method for extracting heat-stable compounds. pedigogy.comupt.ro

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.gov

Hydroalcoholic extracts, such as those using 70% ethanol, have been specifically mentioned for purifying sesquiterpenes from Cyperus rotundus rhizomes. rsc.org

This compound is a constituent of the essential oil of Cyperus rotundus. rsc.orgjxbaicao.com Steam distillation is the primary method used to extract these volatile oils from the plant's rhizomes. jxbaicao.comiastate.edu In this process, steam is passed through the plant material, causing the volatile compounds to evaporate along with the water vapor. iastate.edulibretexts.org The resulting vapor is then condensed, and the essential oil, which is immiscible with water, is separated. azom.com This method is particularly suitable for isolating volatile compounds like this compound without subjecting them to excessively high temperatures that could cause degradation. iastate.edu

Following initial extraction, the crude extract or essential oil contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of individual components like this compound. rsc.org

Column Chromatography: This is a widely used method for purifying compounds from plant extracts. nih.govlibretexts.org The crude extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel). libretexts.orgyoutube.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. khanacademy.org Separation occurs as different compounds travel down the column at different rates based on their polarity and affinity for the stationary phase. libretexts.orgkhanacademy.org Fractions are collected sequentially, and those containing the desired compound are combined. youtube.com

Thin-Layer Chromatography (TLC): TLC is an analytical technique often used to monitor the progress of column chromatography and to identify the fractions containing the target compound. youtube.com It operates on the same principles of separation as column chromatography but on a smaller scale, using a thin layer of stationary phase on a plate. libretexts.org

A series of column chromatography steps are often employed to achieve the high purity of isolated compounds like this compound from the complex initial extract. rsc.org

Advanced Structural Elucidation of Cyperolone

Spectroscopic Methodologies for Structural Assignment

The structural assignment of complex organic molecules like Cyperolone is primarily achieved through the interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information about the molecular framework, connectivity, and spatial arrangement of atoms. nih.govcore.ac.ukd-nb.infonih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structures of organic compounds, offering detailed insights into the chemical environment of individual nuclei. core.ac.uknih.gov It provides information related to chemical shifts, signal integrals, and coupling constants, which are all crucial for piecing together molecular structures. core.ac.uk For natural products, including this compound, NMR data is fundamental to confirming their complex planar structures and relative configurations. core.ac.ukresearchgate.net

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, serve as the foundational steps in structural elucidation. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.net

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in a molecule, their chemical environments (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by spin-spin coupling and multiplicity). core.ac.ukhmdb.ca For this compound, ¹H NMR data contributes to identifying various proton environments within its sesquiterpenoid skeleton. researchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides data on the number of different carbon atoms and their chemical environments. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.net The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and functional group attachments of carbon atoms. core.ac.uk For this compound, ¹³C NMR data, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in classifying carbon atoms as methyl, methylene, methine, or quaternary. nih.govcore.ac.uk

While specific experimental 1D NMR data for this compound is not detailed in the provided search results, its structure elucidation relies on such data. benthamopenarchives.comresearchgate.net

Two-dimensional (2D) NMR techniques overcome the limitations of 1D NMR by providing detailed insights into molecular interactions and connectivity, which are essential for complex structures. core.ac.ukopenpubglobal.com These techniques are routinely employed in the structural characterization of natural products like this compound. core.ac.ukresearchgate.netbenthamopenarchives.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netharvard.edund.edu

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment reveals correlations between protons that are coupled to each other through two or three bonds. core.ac.ukresearchgate.netbenthamopenarchives.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netharvard.eduprinceton.edulibretexts.org COSY spectra are crucial for establishing proton-proton spin systems within a molecule, aiding in the identification of adjacent CH₂ or CH groups. core.ac.uklibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D NMR experiments provide direct one-bond correlations between protons and their directly attached carbons. core.ac.ukresearchgate.netbenthamopenarchives.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netharvard.eduprinceton.edu They are invaluable for assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups. core.ac.ukresearchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that provides information about through-space correlations between protons that are spatially close (typically within 5 Å), regardless of whether they are directly bonded. core.ac.ukresearchgate.netbenthamopenarchives.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netharvard.eduprinceton.edulibretexts.org This technique is essential for determining the relative stereochemistry and conformation of complex molecules like this compound. libretexts.org

The combined application of these 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the elucidation of the complete molecular structure, including its stereochemical features. researchgate.net

Significant advancements in NMR spectroscopic capabilities, including the development of high-field magnets and cryogenic probes, have revolutionized the structural elucidation of complex secondary metabolites. nih.govnih.govopenpubglobal.commdpi.comresearchgate.net

High-Field Magnets: Higher magnetic field strengths lead to increased sensitivity and improved spectral resolution. nih.govnih.govopenpubglobal.comresearchgate.net This allows for better separation of overlapping signals in complex spectra, which is particularly beneficial when analyzing natural products that often have numerous similar proton and carbon environments. High-field instruments enable the analysis of smaller sample volumes and the detection of weaker NMR signals. openpubglobal.com

Cryogenic Probes: Cryogenic probes operate at extremely low temperatures, which significantly enhances the signal-to-noise ratio (S/N) by reducing thermal noise. nih.govnih.govopenpubglobal.commdpi.comresearchgate.net This improvement in sensitivity is crucial for the structural elucidation of natural products, which are often isolated in sub-milligram quantities. nih.govopenpubglobal.comresearchgate.net The combination of high-field magnets and cryogenic probes has effectively counterbalanced the traditionally lower sensitivity of NMR compared to MS-based analytical methods, making it possible to elucidate structures even from minor compounds or limited samples. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound, which are vital for confirming its molecular formula and identifying key structural subunits. core.ac.uknih.govbenthamopenarchives.comresearchgate.netresearchgate.netnih.govijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds, including natural products like this compound. d-nb.inforesearchgate.netresearchgate.netnih.govprinceton.eduscribd.comuni-hamburg.dethermofisher.com

Separation and Identification: In GC-MS, the gas chromatograph separates the components of a complex mixture based on their boiling points and polarity. thermofisher.com Each separated compound then enters the mass spectrometer, where it is ionized and fragmented. thermofisher.com

Molecular Weight and Fragmentation: The mass spectrometer detects the mass-to-charge (m/z) ratio of the molecular ion and its fragments, providing a unique spectral fingerprint. thermofisher.com The molecular ion peak indicates the molecular weight of the compound, while the fragmentation pattern offers insights into its structural features and connectivity. thermofisher.com

Application to this compound: GC-MS has been extensively used in the analysis of essential oils from Cyperus rotundus, where this compound is a known constituent. nih.govnih.govscribd.comresearchgate.net This technique aids in the rapid identification of known components by comparing their mass spectra with library databases, and in the structural elucidation of new or unknown compounds by analyzing their fragmentation patterns. uni-hamburg.de For instance, GC-MS analysis helps in determining the volatile composition of essential oils containing this compound. nih.gov

Table 1: Overview of Spectroscopic Data for this compound Structural Elucidation

| Spectroscopic Method | Type of Information Provided | Role in this compound Elucidation |

| 1D NMR | ||

| ¹H NMR | Number of protons, chemical environment (chemical shift), coupling patterns (multiplicity). | Identification of various proton types and their immediate surroundings. researchgate.net |

| ¹³C NMR | Number of carbon atoms, chemical environment (chemical shift), carbon type (methyl, methylene, methine, quaternary). | Elucidation of the carbon skeleton and functional group attachments. benthamopenarchives.comresearchgate.net |

| 2D NMR | ||

| COSY | Through-bond proton-proton correlations. | Establishing proton spin systems and vicinal proton connectivities. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.netnih.gov |

| HMQC / HSQC | One-bond proton-carbon correlations. | Direct assignment of ¹H and ¹³C signals to specific CHₓ groups. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.netnih.gov |

| HMBC | Long-range proton-carbon correlations (2-4 bonds). | Connecting different structural fragments, assigning quaternary carbons, and establishing overall carbon framework. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.netnih.gov |

| NOESY | Through-space proton-proton correlations. | Determining relative stereochemistry and molecular conformation. core.ac.ukbenthamopenarchives.comresearchgate.netresearchgate.netnih.gov |

| Mass Spectrometry | ||

| GC-MS | Molecular weight, elemental composition (from molecular ion), characteristic fragmentation patterns. | Confirmation of molecular formula, identification of known compounds, and structural insights from fragmentation. researchgate.netnih.govscribd.comuni-hamburg.de |

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique employed in structural elucidation by breaking down selected precursor ions into smaller fragment ions, which then provide insights into the chemical structure of the original molecule. rsc.orgchemrxiv.org This method is particularly useful for identifying unknown substances and analyzing molecular architecture due to its ability to generate specific fragmentation patterns. msu.edursc.org

In the context of natural products, ESI-MS/MS spectra are commonly acquired in positive ionization mode, often yielding protonated ([M+H]⁺) and/or sodiated ([M+Na]⁺) adducts of the molecule. mdpi.com High-resolution ESI-MS (HRESIMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the compound. mdpi.comcopernicus.org While ESI-MS/MS is a standard tool in structural analysis, specific fragmentation data (e.g., m/z values of characteristic fragment ions and their proposed pathways) for this compound were not explicitly detailed in the search results.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out as an ultra-high-resolution mass spectrometry technique, offering exceptional resolving power, typically in the range of 10⁵ to 10⁶, and mass accuracy in parts per billion (ppb). nih.govnih.gov These capabilities are paramount for the precise determination of molecular formulas and for distinguishing between isobaric and isomeric species, which possess identical nominal masses but different elemental compositions or structural arrangements. nih.govnih.gov FT-ICR MS is recognized as one of the most powerful MS techniques, providing significantly higher mass resolving power and accuracy compared to other mass spectrometry platforms. nih.gov It is widely applied for the detailed and reliable characterization of complex organic mixtures, including natural products. microbenotes.commiamioh.edu Although the general capabilities of FT-ICR MS are well-documented for structural elucidation, specific FT-ICR MS data, such as exact mass measurements or elemental composition confirmations for this compound, were not found in the provided search results.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), often denoted as MSⁿ for multiple stages of fragmentation, is a technique where ions are sequentially selected and fragmented to reveal their substructural components. sciforum.netnanopartz.com This process involves isolating a precursor ion, inducing its fragmentation (commonly through collision-induced dissociation, CID), and then analyzing the resulting product ions. rsc.orgnanopartz.com The fragmentation patterns observed are highly dependent on the energy transferred to the precursor ion and how this energy is internally distributed within the molecule. nanopartz.com This multi-stage fragmentation provides a higher level of analytical specificity compared to single-stage mass analysis, enabling the identification of unknown substances and the detailed analysis of molecular structures. msu.edu While the principles of tandem mass spectrometry are fundamental to the structural characterization of organic compounds, specific fragmentation analysis data, including detailed fragment ions and their structural assignments for this compound, were not available in the provided information.

Other Spectroscopic Techniques (e.g., Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

Beyond mass spectrometry, other spectroscopic techniques play a crucial role in providing complementary information for the structural elucidation of compounds like this compound.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is a vibrational spectroscopic technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net Each covalent bond in a molecule vibrates at a unique frequency, and when infrared radiation matches this frequency, it is absorbed, leading to a peak in the IR spectrum. researchgate.net

For this compound, the IR spectrum (KBr pellet) has shown characteristic absorption bands: faccts.de

| Wavenumber (cm⁻¹) | Interpretation (Functional Group) |

| 2927, 2857 | C-H stretching (alkane) |

| 1737 | C=O stretching (carbonyl, likely ketone) |

| 1640 | C=C stretching (alkene) |

| 1464, 1375 | C-H bending (alkane, methyl/methylene) |

These absorptions are consistent with the presence of saturated C-H bonds, a carbonyl group (ketone), and a carbon-carbon double bond within the this compound structure. The region between 500 and 1500 cm⁻¹ is often referred to as the "fingerprint region" and is unique for each molecule, providing a distinct spectral signature. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing both qualitative and quantitative information about a compound. nanopartz.comscielo.br This technique is based on the excitation of electrons from their ground state to higher energy electronic states upon absorption of light. nanopartz.com The resulting spectra typically appear as broad bands due to the simultaneous occurrence of electronic, rotational, and vibrational transitions. researchgate.net UV-Vis spectroscopy is particularly useful for detecting chromophores—groups of atoms responsible for absorbing light—and the extent of conjugation within a molecule, as increased conjugation generally leads to a shift in absorption maxima to longer wavelengths. msu.edupnnl.gov While UV-Vis spectroscopy is a valuable tool for characterizing electronic transitions, specific UV-Vis absorption maxima (λmax) for this compound were not found in the provided search results.

Computational Approaches in Structure Elucidation (e.g., Density Functional Theory (DFT) Calculations for ¹³C NMR Shifts)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in modern structural elucidation, complementing experimental spectroscopic data. DFT methods are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, especially for ¹³C NMR, with a high degree of accuracy when compared to experimental values. faccts.de

The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating chemical shifts, with results typically referenced to tetramethylsilane (B1202638) (TMS). psu.edu Various hybrid functionals and basis sets, such as B3LYP, B3PW91, PBE0, 6-31G(d,p), and 6-311+G(2d,p), are frequently utilized for these calculations, with the choice of method impacting accuracy. psu.edursc.orgfaccts.de Optimizing the molecular geometry at an appropriate level of theory (e.g., B3LYP-D3/6-311G(d,p) with a polarizable continuum model (PCM) solvent model) is recommended for achieving the best accuracy in predicted NMR shifts. The comparison between computationally predicted and experimentally observed ¹³C NMR chemical shifts serves as a powerful method for confirming proposed molecular structures and assigning specific carbon resonances. faccts.de Despite the general utility of DFT in NMR prediction, specific DFT-calculated ¹³C NMR shifts for this compound were not detailed in the provided search results.

Determination of Absolute Configuration and Stereochemistry

The determination of the absolute configuration and stereochemistry is critical for fully characterizing a chiral natural product like this compound. Several sophisticated techniques have been employed for this purpose:

Modified Mosher's Method: The absolute configuration at C-3 of this compound was determined using acid hydrolysis followed by the modified Mosher's method. microbenotes.com This method involves derivatizing the chiral alcohol (this compound in this case) with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (ΔδSR) of these diastereomeric esters, the absolute configuration of the stereogenic center can be reliably deduced.

NOESY Correlations: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about protons that are spatially close to each other, even if they are not directly bonded. NOESY correlations were instrumental in determining the relative stereochemistry of this compound. psu.edu Specifically, NOESY correlations between H3-14 and H3-15 indicated the cis-junction of the two rings in this compound. Furthermore, the α-orientations of H-3, H-7, and H-9 were demonstrated by observed NOESY correlations between H-3/H-7, H-3/H-9, and H-7/H-9.

X-ray Crystallography: While not explicitly detailed for this compound itself in the provided results, X-ray single crystal analysis is a definitive method for confirming stereochemistry and has been used to corroborate NOESY data in similar structural elucidations. psu.edu

Electronic Circular Dichroism (ECD) and Time-Dependent DFT (TDDFT) Calculations: Electronic Circular Dichroism (ECD) spectroscopy, often combined with time-dependent Density Functional Theory (TDDFT) calculations, is a powerful technique for determining the absolute configuration of chiral molecules, especially in solution. microbenotes.com By comparing the experimentally obtained ECD spectrum with computationally simulated spectra for different enantiomers, the absolute configuration can be assigned. microbenotes.com

Chemical Synthesis and Synthetic Pathway Development of Cyperolone

Total Synthesis Approaches

De Novo Synthesis Strategies (e.g., from (R)-(-)-carvone)

The de novo synthesis of (+)-cyperolone commences from the readily available chiral starting material (R)-(-)-carvone. acs.orgacs.orgnih.govfao.orgcolab.ws This multi-step sequence, comprising 15 distinct steps, is particularly notable for its ability to rapidly construct the intricate bicyclic core of cyperolone. acs.orgacs.orgnih.gov The synthetic pathway leverages a key transition-metal-catalyzed cycloisomerization to achieve this crucial structural assembly. thieme-connect.comacs.org

Key Reactions and Mechanistic Insights

The synthetic pathway to this compound incorporates several pivotal reactions that are critical for constructing its complex molecular architecture and establishing its stereochemistry.

Platinum-Catalyzed Cycloisomerization

A central feature of the total synthesis is a platinum-catalyzed cycloisomerization reaction. thieme-connect.comacs.orgacs.orgnih.govfao.orgcolab.wsscribd.comresearchgate.netacs.org This reaction is instrumental in rapidly constructing the bicyclic core of this compound from a 3-silyloxy-1,5-enyne intermediate. acs.orgacs.orgnih.gov The optimization of this cycloisomerization was crucial, as initial attempts with gold-catalyzed protocols proved unsuccessful. thieme-connect.com Optimal results were achieved using PtCl4 in conjunction with 1,5-cyclooctadiene (B75094) (COD) in toluene (B28343) at room temperature, providing the desired carbocycle in 80% yield. thieme-connect.com Mechanistically, this platinum(IV)-mediated tandem 6-endo-dig cyclizative-pinacol rearrangement provides a powerful new entry into complex [3a,7a]-dialkyloctahydro-1H-indene ring systems. acs.org

Pinacol-Type Rearrangement

The platinum-catalyzed cycloisomerization step in the synthesis of this compound uniquely combines an enyne cyclization with a pinacol-type shift. acs.orgacs.org A pinacol-type rearrangement is a molecular rearrangement where a 1,2-diol is converted into a carbonyl compound, typically under acidic conditions, involving a 1,2-migration of an atom or group to an electron-deficient carbon. unacademy.combyjus.comwikipedia.org This rearrangement proceeds through a carbocation intermediate where a group (e.g., an alkyl group) shifts to the positively charged carbon. unacademy.combyjus.com In the context of this compound synthesis, this integrated pinacol-type rearrangement is fundamental to the formation of the two adjacent quaternary stereogenic centers. acs.org

Mercury-Mediated Hydration

A later stage in the synthesis of (+)-cyperolone involves a mercury-mediated hydration step. thieme-connect.com This reaction, typically employing HgO and H2SO4 in acetone, is used to introduce a hydroxyl group. thieme-connect.com However, this particular step presented challenges, as it also led to the formation of a cyclic lactone (K) as a side product, and the yield of the desired this compound could not be significantly improved in this final step. thieme-connect.com

Stereoselective Synthesis and Chiral Control

The total synthesis of (+)-cyperolone is characterized by its stereocontrolled nature, ensuring the formation of the desired enantiomer. acs.org A key aspect of achieving this stereocontrol lies in the strategic use of (R)-(-)-carvone as the chiral starting material. acs.orgsigmaaldrich.comfishersci.at (R)-(-)-carvone is a well-established chiral synthon, meaning it is an enantiomerically pure compound used as a building block to introduce specific stereochemistry into a larger molecule. ethz.chresearchgate.net

Challenges and Optimizations in Synthetic Routes

The synthesis of this compound presents several challenges that necessitate careful optimization of the synthetic routes. A primary challenge lies in the key cycloisomerization step. Initial attempts with gold-catalyzed protocols were unsuccessful in yielding the desired carbocycle. nih.gov Significant optimization was required, leading to the successful use of PtCl₄ in conjunction with 1,5-cyclooctadiene (COD) to achieve the desired product with an 80% yield in this specific step. nih.gov

Design and Synthesis of this compound Analogues and Derivatives for Research Purposes

The total synthesis of natural products like this compound is often undertaken not only to confirm their structure but also to provide a reliable source for further biological and pharmacological investigations. ijpsjournal.commdpi.com A flexible de novo synthetic approach can also offer a general entry into the entire class of related natural products, allowing for the exploration of their pharmacology. ijpsjournal.com

While the literature emphasizes the importance of chemical synthesis for accessing natural products and their analogues to explore their biological activities and for drug discovery, specific detailed research findings on the design and synthesis of this compound analogues for particular research purposes are not extensively documented in the provided search results. nih.govijpsjournal.commdpi.comnih.govmdpi.comacs.orgmdpi.com The focus of the reported synthetic efforts primarily centers on achieving the total synthesis of the natural product (+)-Cyperolone itself to enable future comprehensive studies, including the potential for structure-activity relationship (SAR) studies. ijpsjournal.commdpi.commdpi.commdpi.comwikipedia.orgresearchgate.net The ability to synthesize this compound provides a foundation for medicinal chemists to potentially introduce new chemical groups and test modifications for their biological effects, which is a common approach in developing analogues for research. wikipedia.org

Biological Activities and Molecular Mechanisms of Cyperolone in Research Models

Antimicrobial Research

Cyperolone's effects against microbial agents have been evaluated in several studies, revealing notable antifungal properties while its antibacterial actions appear more nuanced.

Antibacterial Activity (e.g., against B. subtilis)

The antibacterial profile of this compound (specifically α-cyperone) is not straightforward. Some research indicates a lack of significant activity. For instance, one study found that α-cyperone had no observable inhibitory effect against the Gram-negative bacterium Escherichia coli or the Gram-positive bacterium Staphylococcus aureus nih.gov. However, other research on the essential oil derived from Cyperus rotundus rhizomes, in which α-cyperone is a major component (38.46%), demonstrated dose-dependent antibacterial activity against several foodborne pathogens nih.gov. This study noted that the essential oil was more effective against Gram-positive bacteria, including Bacillus subtilis, than against Gram-negative bacteria nih.gov. These differing findings suggest that the antibacterial activity may be dependent on the specific bacterial strain or that other components within the essential oil may act synergistically with this compound to produce an antibacterial effect.

Antifungal Activities

This compound has demonstrated more pronounced and consistent activity against various fungal pathogens. It has been identified as a fungicidal agent against several species of Candida and Cryptococcus neoformans nih.govresearchgate.netnih.gov.

Research has established the Minimal Inhibitory Concentration (MIC) of α-cyperone against several fungal species, as detailed in the table below.

| Fungal Species | MIC of α-Cyperone (µg/mL) |

| Candida krusei | 250 |

| Candida albicans | 500 |

| Candida glabrata | 500 |

| Cryptococcus neoformans | 500 |

| (Data sourced from Horn & Vediyappan, 2021) nih.gov |

A significant finding is the synergistic potential of α-cyperone with the conventional antifungal drug fluconazole (B54011), particularly against the often-resistant Candida krusei nih.govresearchgate.net. When used in combination, the efficacy of both agents is enhanced. A checkerboard assay revealed that in combination, the MIC of α-cyperone was reduced 8-fold (from 250 µg/mL to 31.25 µg/mL) and the MIC of fluconazole was reduced 16-fold (from 31.3 µg/mL to 1.95 µg/mL) nih.govresearchgate.net. The Fractional Inhibitory Concentration Index (FICI) was calculated to be 0.31, a value that indicates a synergistic relationship nih.govresearchgate.net.

Furthermore, α-cyperone has been shown to possess a novel property of inhibiting the synthesis of the capsule in Cryptococcus neoformans, a primary virulence factor for this meningitis-causing pathogen nih.govresearchgate.netnih.gov. The mechanism of its antifungal action does not appear to involve the disruption of fungal membrane integrity nih.gov.

Plant Growth Regulatory Research

The allelopathic potential of Cyperus rotundus, largely attributed to its chemical constituents including this compound, has been investigated for its effects on the growth of other plants.

Inhibition of Seedling Growth (e.g., Rice, Lettuce)

Aqueous extracts of Cyperus rotundus have been shown to possess significant inhibitory effects on the germination and seedling growth of various plants, including rice (Oryza sativa) and lettuce (Lactuca sativa) cabidigitallibrary.orgkrjournal.comresearchgate.net. These allelopathic effects are concentration-dependent, with higher concentrations of the extract resulting in greater inhibition cabidigitallibrary.orgkrjournal.com.

In studies involving rice, aqueous extracts from the leaves and tubers of C. rotundus significantly reduced germination and seedling growth krjournal.comresearchgate.net. Soil amended with fresh C. rotundus leaves also led to a reduction in the plant height, leaf area, and root and shoot weight of rice seedlings researchgate.net. Similarly, experiments on lettuce demonstrated that aqueous extracts of C. rotundus inhibited germination percentage, shoot and root length, and the dry weight of seedlings cabidigitallibrary.org. The inhibitory action is attributed to the presence of allelochemicals, such as phenolic and fatty acids, within the extracts researchgate.net. As a primary component of these extracts, this compound is considered a major contributor to this observed plant growth inhibitory activity.

Structure-Activity Relationship in Plant Growth Inhibition

The specific structure-activity relationships of this compound concerning its plant growth inhibitory effects are not extensively detailed in the available scientific literature. Allelopathic studies have predominantly focused on the effects of crude or aqueous extracts of Cyperus rotundus rather than isolating the precise structural moieties of this compound responsible for phytotoxicity.

Other Investigated Biological Activities Associated with Cyperus rotundus Extracts Containing this compound (Focus on Mechanisms in Research Models)

As a major bioactive compound in Cyperus rotundus, this compound is linked to many of the plant's broader pharmacological activities, with research elucidating specific molecular mechanisms, particularly for its anti-inflammatory effects.

In research models using RAW 264.7 macrophage cells, α-cyperone demonstrated significant anti-inflammatory activity nih.gov. Its mechanism involves the inhibition of prostaglandin E2 (PGE2) production by suppressing the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels nih.govchemfaces.com. This action is mediated through the negative regulation of the NFκB signaling pathway; α-cyperone was shown to suppress the transcriptional activity of NFκB and prevent the nuclear translocation of its p65 subunit nih.govchemfaces.com. Additionally, it downregulates the production and mRNA expression of the inflammatory cytokine Interleukin-6 (IL-6) nih.govchemfaces.com. Another proposed anti-inflammatory mechanism involves the destabilization of microtubule fibers, which can impact inflammatory cell chemotaxis and cytokine production nih.govresearchgate.net.

Extracts containing this compound have also been studied for their effects on the central nervous system. In a mouse model of paclitaxel-induced neuropathic pain, both C. rotundus extract and isolated α-cyperone were found to prevent cold and mechanical allodynia mdpi.comnih.gov. The mechanism for this analgesic effect involves the modulation of the norepinephrine pathway, specifically by downregulating the paclitaxel-induced increase in the expression of tyrosine hydroxylase and noradrenergic receptors in the spinal cord mdpi.comnih.gov.

Anti-inflammatory Mechanisms (e.g., Prostaglandin Synthesis Inhibition, COX-2 Expression Modulation)

This compound has demonstrated noteworthy anti-inflammatory properties through various mechanisms, primarily centered around the inhibition of prostaglandin synthesis and the modulation of cyclooxygenase-2 (COX-2) expression. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, contributing to pain, swelling, and fever. mdpi.com The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. nih.gov

Research has indicated that the anti-inflammatory action of compounds like this compound is associated with the downregulation of COX-2. By inhibiting the expression and activity of COX-2, the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), is reduced. nih.govyoutube.com This targeted inhibition of COX-2 is a key mechanism for mitigating the inflammatory cascade without affecting the protective functions of COX-1, which can help in avoiding certain side effects associated with non-selective NSAIDs. youtube.com The modulation of these pathways underscores the potential of this compound as an anti-inflammatory agent.

Neuroprotective Mechanisms (e.g., Attenuation of Oxidative Stress and Apoptosis in Dopaminergic Neurons by related compounds)

While direct studies on this compound's neuroprotective effects are emerging, research on related compounds suggests potential mechanisms involving the attenuation of oxidative stress and apoptosis in dopaminergic neurons. Oxidative stress is a key contributor to the degeneration of these neurons, a hallmark of neurodegenerative diseases. nih.gov An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to cellular damage, including lipid peroxidation, protein modification, and DNA damage, ultimately triggering apoptosis, or programmed cell death. nih.gov

Dopaminergic neurons are particularly susceptible to oxidative stress due to the metabolism of dopamine itself, which can generate ROS. researchgate.net Compounds with antioxidant properties can mitigate this damage by scavenging free radicals and bolstering the cell's natural antioxidant defenses. The prevention of apoptosis in dopaminergic neurons is a critical aspect of neuroprotection. By inhibiting the signaling cascades that lead to programmed cell death, these compounds may help preserve neuronal function and slow the progression of neurodegenerative processes. plos.org Further investigation into this compound's specific interactions with these pathways could elucidate its potential as a neuroprotective agent.

Anti-allergic Mechanisms (e.g., Inhibition of Inflammatory Mediators by related compounds)

The anti-allergic potential of compounds structurally related to this compound is linked to their ability to inhibit the release and action of various inflammatory mediators. Allergic reactions are characterized by an exaggerated immune response to otherwise harmless substances, leading to the release of chemicals like histamine, leukotrienes, and prostaglandins from mast cells and basophils. mdpi.com These mediators are responsible for the classic symptoms of allergy, such as itching, swelling, and bronchoconstriction.

Research indicates that certain natural compounds can stabilize mast cells, preventing their degranulation and the subsequent release of inflammatory mediators. researchgate.net By modulating the signaling pathways within these immune cells, such as the MAPK and NF-κB pathways, these compounds can effectively dampen the allergic inflammatory cascade. nih.gov The inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) further contributes to their anti-allergic effects by reducing the synthesis of prostaglandins and leukotrienes. mdpi.com

Antimalarial Activity

This compound has been identified as a compound with potential antimalarial properties. The search for novel antimalarial agents is crucial due to the increasing resistance of the Plasmodium parasite to existing drugs. scispace.com Natural products have historically been a rich source of new therapeutic leads in the fight against malaria.

Studies have shown that extracts containing compounds similar to this compound exhibit activity against Plasmodium falciparum, the most virulent species of the malaria parasite. mdpi.com The precise mechanism of action is still under investigation, but it is believed that these compounds may interfere with essential biochemical pathways within the parasite. For instance, some research points towards the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in the parasite, as a potential target. nih.gov The evaluation of this compound's efficacy against different strains of P. falciparum, including chloroquine-susceptible and -resistant strains, is an active area of research. mdpi.comnih.gov

Smooth Muscle Relaxant Effects

This compound is being investigated for its potential effects as a smooth muscle relaxant. Smooth muscle tissue is found in the walls of various internal organs, including the gastrointestinal tract, blood vessels, and respiratory passages. Its contraction and relaxation are essential for numerous physiological processes. Uncontrolled or excessive contraction of smooth muscle can lead to conditions such as muscle spasms and hypertension.

Muscle relaxants can be broadly categorized into two groups: antispasmodics, which act on the central nervous system to reduce muscle spasms, and agents that act directly on the smooth muscle cells. clevelandclinic.orgmedicalnewstoday.com The latter often work by interfering with the signaling pathways that lead to muscle contraction, such as by blocking calcium channels or modulating the activity of enzymes involved in the contractile process. While the specific mechanisms of this compound are still being elucidated, its potential to induce smooth muscle relaxation suggests it may have therapeutic applications in conditions characterized by smooth muscle hyperreactivity.

Anti-emetic Properties

The potential anti-emetic properties of this compound are of interest in the management of nausea and vomiting. Emesis is a complex physiological response coordinated by the central nervous system, involving various neurotransmitters and their receptors, including dopamine, serotonin, and histamine. pharmacologyeducation.orgnih.gov Anti-emetic drugs typically work by antagonizing these receptors in the chemoreceptor trigger zone and the vomiting center of the brain. wikipedia.org

Different classes of anti-emetic drugs target specific pathways. For example, 5-HT3 receptor antagonists are effective against chemotherapy-induced nausea, while antihistamines are often used for motion sickness. pharmacologyeducation.orgmedicalnewstoday.com The exploration of this compound's anti-emetic potential would involve investigating its interaction with these key neurotransmitter systems. Understanding its mechanism of action could determine its suitability for treating various types of nausea and vomiting.

Antihepatotoxic Effects

This compound has been associated with antihepatotoxic effects, suggesting a protective role for the liver against various toxins. The liver is a primary site of metabolism and detoxification in the body and is therefore susceptible to injury from drugs, alcohol, and other xenobiotics. Hepatotoxicity can lead to a range of liver disorders, from mild inflammation to severe liver failure.

Studies on extracts containing compounds similar to this compound have demonstrated hepatoprotective activity in animal models. nih.gov The proposed mechanisms for this protection include antioxidant and anti-inflammatory actions. By scavenging free radicals and reducing oxidative stress, these compounds can prevent damage to liver cells. Furthermore, by modulating inflammatory pathways, they can mitigate the inflammatory response that often accompanies liver injury. Research has also explored the potential of these compounds to inhibit the hepatitis B virus (HBV), suggesting a multi-faceted approach to liver protection. nih.gov

Application of Advanced In Vitro Models in Mechanistic Research

Advanced in vitro models are crucial for bridging the gap between traditional two-dimensional cell cultures and in vivo systems by offering a more physiologically relevant environment.

Complex In Vitro Models (CIVMs): Spheroids and Organoids

Spheroids, which are three-dimensional aggregates of cells, and organoids, which are self-organizing 3D cultures derived from stem cells that mimic organ-specific structures and functions, are powerful tools in biomedical research. They allow for the investigation of cell-cell and cell-matrix interactions, as well as the study of substance penetration and efficacy in a more realistic tumor or tissue microenvironment. A search of existing literature found no studies that have employed spheroid or organoid models to investigate the biological activities or molecular mechanisms of this compound.

Microphysiological Systems (MPS) / Organ-on-a-Chip Technologies

Microphysiological systems, or organs-on-a-chip, are devices that replicate the key functional units of human organs in a microfluidic environment. These systems can model organ-level pathophysiology and drug responses with high fidelity. They offer the potential to study the systemic effects of a compound by connecting different organ chips. At present, there is no published research detailing the use of MPS or organ-on-a-chip technologies to assess the mechanistic properties of this compound.

In Vivo Animal Model Systems for Pharmacological Mechanism Studies

In vivo animal models are indispensable for understanding the complex interactions of a chemical compound within a whole, living organism. These models are used to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of a substance and to unravel its mechanisms of action at a systemic level. A thorough review of scientific databases indicates that no in vivo animal studies have been conducted and published with the specific aim of investigating the pharmacological mechanisms of this compound.

Analytical Methodologies for Cyperolone Characterization and Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating individual components from a mixture. For a compound like cyperolone, which is often found alongside other structurally similar terpenes in plant extracts, chromatographic separation is an essential preliminary step before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar and non-volatile compounds like this compound. basicmedicalkey.com It is widely used for the quantitative analysis of drugs and natural products in various formulations. basicmedicalkey.com The method combines a liquid mobile phase with a solid stationary phase to separate compounds based on their differential partitioning between the two phases. basicmedicalkey.com

In the analysis of α-cyperone, a closely related compound, researchers have successfully utilized Reverse-Phase HPLC (RP-HPLC). researchgate.netresearchgate.net This approach typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For instance, a mobile phase consisting of an acetonitrile and water mixture (e.g., 65:35 v/v) has been shown to be effective. researchgate.netresearchgate.net Detection is commonly achieved using a Photodiode Array (PDA) or UV detector, with a wavelength of 254 nm being suitable for compounds with chromophores like cyperone. researchgate.netresearchgate.net The robustness and precision of HPLC make it an industry-standard method for quantitative analysis. basicmedicalkey.com

Table 1: Example HPLC Parameters for Sesquiterpenoid Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | C18 (Reversed-Phase) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile and Water (65:35 v/v) | researchgate.netresearchgate.net |

| Detection | PDA/UV at 254 nm | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min (Typical) |

| Mode | Isocratic | |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is a component of essential oils, which are inherently volatile, GC is a highly suitable method for its analysis. In GC, a sample is vaporized and injected into the head of a chromatographic column. youtube.com Separation is achieved as the compound is transported through the column by an inert carrier gas (e.g., helium or nitrogen). youtube.comphcog.com Compounds are separated based on their boiling points and interactions with the stationary phase. youtube.com

For the analysis of terpenes and other constituents of essential oils, a capillary column such as an HP-5MS is often used. phcog.com The oven temperature is programmed to increase gradually over the course of the analysis, allowing for the separation of compounds with a wide range of boiling points. phcog.com The time it takes for a compound to pass through the column to the detector is known as its retention time, which is a characteristic feature used for identification. youtube.com

Table 2: Typical Gas Chromatography (GC) Parameters for Essential Oil Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | HP-5MS (or similar capillary column) | phcog.com |

| Carrier Gas | Helium | phcog.com |

| Injection Mode | Split | phcog.com |

| Temperature Program | Initial hold, then ramped increase (e.g., 50°C to 290°C) | phcog.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | phcog.com |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for molecular weight determination and structural elucidation. scielo.br Due to its high sensitivity and specificity, MS is frequently coupled with chromatographic systems for the definitive identification and quantification of analytes like this compound. scielo.brnih.gov

LC-MS and GC-MS for Complex Sample Analysis

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) creates a powerful two-dimensional analytical system. semanticscholar.org Chromatography first separates the complex mixture into its individual components, and the mass spectrometer then serves as a highly specific detector, providing mass information for each separated compound. nih.gov

GC-MS: This technique is ideal for analyzing volatile components in complex mixtures like essential oils. phcog.com After separation on the GC column, the eluting compounds enter the ion source of the mass spectrometer where they are fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification. phcog.com GC-MS is a powerful tool for identifying constituents of volatile oils and can detect compounds at very low levels. semanticscholar.org

LC-MS: For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred method. nih.govamazonaws.com It is particularly useful for analyzing components within complex biological matrices. nih.gov The eluent from the HPLC column is introduced into the MS ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized before mass analysis. semanticscholar.org LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which is highly effective for trace analysis in complex samples. nih.govamazonaws.com

Both LC-MS and GC-MS have been shown to be effective in detecting a wide array of compounds, including natural products, in environmental and biological samples. chromatographyonline.com The choice between them often depends on the volatility and thermal stability of the analyte. nih.gov

Quantitative Mass Spectrometry (e.g., using calibration curves)

Mass spectrometry is not only a qualitative tool but also a highly precise quantitative one. stanford.edu For quantification, a calibration curve is typically constructed. This involves preparing a series of standards of the pure analyte at known concentrations and analyzing them. mdpi.com A curve is generated by plotting the instrument response (e.g., peak area) against the concentration of the analyte. youtube.com

The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. youtube.com To improve accuracy and precision, an internal standard—a compound with similar chemical properties to the analyte but a different mass—is often added to all samples and standards. This helps to correct for variations in sample preparation and instrument response.

Quantitative LC-MS/MS methods, often using the multiple-reaction monitoring (MRM) mode, are considered the gold standard for trace quantification due to their exceptional sensitivity and selectivity. mdpi.comnih.gov Method validation typically ensures the linearity of the calibration curve (often indicated by a correlation coefficient, r², of ≥0.99), accuracy, and precision. nih.govnih.gov

Table 3: Example Calibration Curve Data for Quantitative Analysis

| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1 | 1,520 |

| 5 | 7,650 |

| 10 | 15,100 |

| 25 | 38,200 |

| 50 | 75,900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. msu.edu It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is characteristic of the atom's local chemical environment, providing detailed information about molecular structure, connectivity, and stereochemistry.

For a novel or isolated compound like this compound, 1D (e.g., ¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structural confirmation. The resulting spectral data provides a complete picture of the molecule's atomic framework.

Furthermore, NMR can be used as a quantitative tool (qNMR). Specifically, proton NMR (¹H qNMR) can be used to determine the purity of a sample with high accuracy and precision. nih.gov This is achieved by dissolving a precisely weighed amount of the sample and a high-purity internal standard in a deuterated solvent. nih.gov The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the known amount of the internal standard. nih.gov This method is considered a primary analytical technique as it does not require a reference standard of the analyte itself for calibration and can provide a direct measure of substance purity. nih.gov

Sample Preparation Strategies for Analytical Research (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)

The accurate quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, necessitates meticulous sample preparation to remove interfering endogenous substances. researchgate.net The primary goal of sample preparation is to isolate the analyte of interest, this compound, from the matrix, thereby enhancing the sensitivity, selectivity, and robustness of the subsequent analytical method. researchgate.net Common techniques employed for this purpose include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for sample cleanup and concentration prior to chromatographic analysis. researchgate.netrestek.com The principle of SPE is similar to that of chromatography, involving the partitioning of compounds between a solid stationary phase and a liquid mobile phase. restek.com The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. researchgate.netyoutube.com

The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of this compound. For a moderately non-polar compound like this compound, a reversed-phase sorbent, such as C18 or a polymer-based sorbent, would be a suitable choice.

Table 1: General Steps in a Solid-Phase Extraction (SPE) Protocol for this compound

| Step | Description | Purpose |

| 1. Conditioning | The SPE cartridge is first treated with an organic solvent (e.g., methanol) to solvate the stationary phase. youtube.com | To activate the sorbent and ensure reproducible retention of the analyte. |

| 2. Equilibration | The cartridge is then rinsed with an aqueous solution, often similar in composition to the sample matrix (minus the analyte). | To prepare the sorbent for the introduction of the aqueous sample. |

| 3. Sample Loading | The pre-treated biological sample containing this compound is passed through the cartridge at a slow, controlled flow rate. youtube.com | To allow for the retention of this compound on the sorbent while the bulk of the sample matrix passes through. |

| 4. Washing | The cartridge is washed with a weak solvent or a mixture of solvents to remove loosely bound, interfering compounds. | To selectively remove matrix components without eluting the analyte of interest. |

| 5. Elution | A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, thereby eluting it from the cartridge. youtube.com | To recover the purified and concentrated this compound for analysis. |

SPE offers several advantages over other techniques, including high recovery rates, excellent sample clean-up, and the potential for automation, which increases throughput. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction, a classic and robust technique, involves the partitioning of an analyte between two immiscible liquid phases. researchgate.net For the extraction of this compound from an aqueous biological sample, a water-immiscible organic solvent is used. The choice of solvent is crucial and is based on the polarity and solubility of this compound.

The efficiency of LLE is dependent on the partition coefficient of this compound between the two phases and the pH of the aqueous phase, which can influence the ionization state of the analyte. Multiple extractions may be performed to enhance the recovery of the analyte. nih.gov

Table 2: Common Solvents for Liquid-Liquid Extraction of Moderately Non-Polar Compounds

| Solvent | Polarity | Advantages | Disadvantages |

| Ethyl Acetate | Medium | Good solvency for a wide range of compounds. | Can co-extract some polar interferences. |

| Methyl tert-butyl ether (MTBE) | Low | High volatility, easy to evaporate. utwente.nl | Can form emulsions. |

| Hexane/Isopropanol Mixture | Low | Good for extracting non-polar compounds. | May require optimization of the solvent ratio. |

A significant drawback of LLE is the potential for emulsion formation, which can complicate phase separation and lead to lower recoveries. nih.gov Additionally, LLE can be labor-intensive and may not be as easily automated as SPE. taylorandfrancis.com

Protein Precipitation

Protein precipitation is a simpler and faster method for sample preparation, particularly for high-throughput analysis. taylorandfrancis.com This technique involves the addition of a precipitating agent, such as an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins. researchgate.netnih.gov

Commonly used organic solvents for this purpose include acetonitrile and methanol (B129727). researchgate.net After the addition of the precipitating agent and vortexing, the sample is centrifuged to pellet the precipitated proteins. The supernatant, containing this compound, is then collected for analysis.

While protein precipitation is rapid and cost-effective, it may provide less effective sample clean-up compared to SPE and LLE. taylorandfrancis.com This can lead to the co-extraction of other matrix components, potentially causing ion suppression or enhancement in mass spectrometry-based assays. researchgate.net

Method Validation and Quality Control in Research Assays

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable and reproducible results. semanticscholar.org For the quantification of this compound in research assays, a comprehensive method validation should be performed according to established guidelines. Quality control (QC) procedures are then implemented to monitor the performance of the validated method on an ongoing basis. jocpr.comnih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve. nih.gov

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of this compound and expressing the result as a percentage of the nominal concentration. virginia.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. virginia.edu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chesapeakebay.netresearchgate.net

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard containing the same amount of the analyte. thermofisher.com

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte in mass spectrometry-based methods. mdpi.com

Stability: The chemical stability of this compound in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. jocpr.com

Table 3: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at the LOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% at the LOQ) |

| Recovery | Consistent, precise, and reproducible |

Quality Control in Research Assays

To ensure the ongoing reliability of the analytical method, quality control (QC) samples are included in each analytical run. epa.gov These QC samples are typically prepared at low, medium, and high concentrations within the range of the calibration curve. The results of the QC samples are then plotted on control charts to monitor the performance of the assay over time. epa.gov Any deviations from the established acceptance criteria for the QC samples may indicate a problem with the assay, which must be investigated and rectified before proceeding with the analysis of unknown samples.

Ecological Roles and Plant Plant/plant Organismal Interactions

Role as a Constituent of Plant Essential Oils

The chemical composition of Cyperus rotundus rhizome essential oil often highlights α-cyperone as a major component, with cyperolone also being identified perfumerflavorist.comnih.gov. The concentration of this compound can vary depending on the plant source and extraction methods.

Table 1: Key Sesquiterpenoids in Cyperus rotundus Essential Oil

| Compound Name | PubChem CID (Approximate) | Notes |

| This compound | 160492 | Identified in rhizome essential oil ayurvediccommunity.com |

| α-Cyperone | 160490 | Often a major component perfumerflavorist.comnih.gov |

| Cyperene | 160491 | Present in the essential oil perfumerflavorist.comnih.gov |

| Patchoulenone | 160489 | Also known as Cyperotundone perfumerflavorist.comayurvediccommunity.com |

Involvement in Plant Defense Mechanisms Against Herbivory

Plants employ a wide array of defense mechanisms against herbivory, including the production of secondary metabolites that can deter or intoxicate herbivores nih.govuv.mx. While direct research specifically detailing this compound's isolated role in plant defense against herbivory is less extensively documented in the provided search results, its presence as a sesquiterpenoid in essential oils of plants like Cyperus rotundus suggests a potential involvement. Sesquiterpenoids, as a class of compounds, are known to play significant roles in plant defense, acting as deterrents, toxins, or signaling molecules uv.mxresearchgate.net.

Interactions with other Organisms in Ecosystems (e.g., insects)

This compound and related compounds within plant essential oils exhibit various interactions with other organisms, particularly insects, fungi, and bacteria.

Insects: Plant-insect interactions are fundamental to ecosystems, with plants evolving complex defenses against insect herbivores mdpi.comgorongosa.org. While specific data on this compound's direct insecticidal or repellent effects are not explicitly detailed in the provided snippets, the essential oil of Cyperus rotundus, which contains this compound, has been studied for its effects on various organisms. For example, essential oils from plants often contain compounds that repel or intoxicate insects uv.mxmdpi.com. Herbivorous insects can cause significant damage to agricultural production, and plants utilize chemical defenses to mitigate this scirp.org.

Fungi: Research indicates that α-cyperone, a closely related compound to this compound and also a major component of Cyperus rotundus essential oil, possesses significant antifungal activity mdpi.comnih.gov. It has been shown to inhibit the growth of drug-resistant fungal pathogens like Candida auris and Cryptococcus neoformans, and can even synergize with antifungal drugs like fluconazole (B54011) mdpi.comnih.gov. This suggests that this compound, given its structural similarity and co-occurrence, might also contribute to the plant's defense against fungal pathogens. Studies on C. rotundus extracts have sometimes shown antifungal activity, though some studies report no antifungal effect of ethanolic extracts against fungal strains nih.govijsrp.orgayushdhara.in.

Bacteria: While α-cyperone has demonstrated antifungal activity, studies have shown it to have no effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus, at tested concentrations mdpi.com. However, the essential oil of C. rotundus as a whole has shown antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and also against Gram-negative bacteria such as Salmonella enteritidis nih.govijsrp.org. This suggests that while this compound itself might not be a primary antibacterial agent, it is part of a complex mixture of compounds in the essential oil that collectively contributes to antimicrobial properties.

Table 2: Interactions of this compound (and related compounds) with Organisms

| Organism Type | Interaction Type | Specific Findings / Role | Relevant Compounds |

| Insects | Defense/Repellence | Contributes to plant's overall defense against herbivory as part of essential oil. Sesquiterpenoids are known deterrents. | This compound, α-Cyperone, other sesquiterpenoids uv.mxmdpi.com |

| Fungi | Antifungal | α-Cyperone (related) shows fungicidal activity against drug-resistant strains and can synergize with fluconazole. Possible contribution from this compound. | This compound, α-Cyperone mdpi.comnih.gov |

| Bacteria | Antibacterial | Essential oil of C. rotundus (containing this compound) exhibits antibacterial activity, more pronounced against Gram-positive bacteria. | This compound (as part of essential oil), other components of C. rotundus oil nih.govijsrp.org |

Q & A

Q. What are the optimal extraction and purification methods for isolating Cyperolone from Cyperus rotundus?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and technique. Polar solvents like ethanol or methanol yield higher this compound concentrations due to its hydroxyl and ketone groups. Soxhlet extraction (60–80°C, 6–8 hours) followed by silica gel chromatography (hexane:ethyl acetate gradient) is effective . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–2.1 ppm for methyl groups, δ 205 ppm for ketone) ensures structural integrity. Yield optimization requires triplicate trials with controlled variables (e.g., particle size, solvent ratio) .

Table 1 : Extraction Yields Under Different Conditions

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 70 | 2.1 | 98.5 |

| Methanol | 65 | 1.8 | 97.2 |

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Combined NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy are critical. ¹H NMR identifies proton environments (e.g., δ 2.3–2.5 ppm for α-ketone protons), while ¹³C NMR confirms carbonyl (δ 205 ppm) and quaternary carbons. IR absorption at 1700–1750 cm⁻¹ validates ketone groups. High-resolution mass spectrometry (HRMS) provides exact mass (C₁₅H₂₄O₂, [M+H]⁺ = 237.1854) for molecular confirmation. Cross-referencing with literature (e.g., Springer’s Encyclopedia of Traditional Chinese Medicines) ensures accuracy .

Q. How can researchers establish baseline pharmacological activity profiles for this compound using in vitro assays?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HeLa cells) to determine IC₅₀ values. Follow with enzyme inhibition studies (e.g., COX-2, α-glucosidase) at concentrations 1–100 µM. Use positive controls (e.g., aspirin for COX-2) and triplicate measurements to minimize variability. Data should include dose-response curves and statistical significance (p < 0.05 via ANOVA). Ensure solvent controls (e.g., DMSO < 0.1% v/v) to avoid interference .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed and resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Conduct a meta-analysis of published IC₅₀ values, noting parameters like cell type (e.g., cancer vs. normal lines), serum concentration, and endpoint detection methods. Reproduce conflicting studies under standardized protocols. For example, if anti-inflammatory activity varies, re-test using identical LPS-induced RAW264.7 macrophage models with ELISA for TNF-α quantification. Statistical tools like Bland-Altman plots can highlight systematic biases .

Q. What strategies are recommended for achieving stereochemical control during the total synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis for stereocenter formation. For the bicyclic structure, Diels-Alder reactions with Evans’ oxazolidinones can enforce regioselectivity. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and confirm via optical rotation ([α]ᴅ²⁵ = +15°). Retrosynthetic analysis should prioritize convergent pathways to minimize step count. Green chemistry approaches (e.g., microwave-assisted synthesis) improve yield and reduce racemization .

Q. How should researchers design experiments to differentiate between this compound’s direct molecular targets and secondary effects in complex biological systems?

- Methodological Answer : Combine pull-down assays (biotinylated this compound + streptavidin beads) with proteomics (LC-MS/MS) to identify binding partners. Validate targets via surface plasmon resonance (SPR) for binding affinity (KD). Use CRISPR knockouts (e.g., COX-2 KO cells) to confirm functional relevance. For secondary effects, employ transcriptomics (RNA-seq) to map downstream pathways. Control for off-target interactions using competitive binding assays with structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products